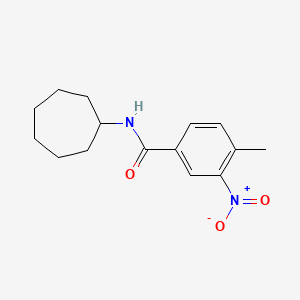

N-cycloheptyl-4-methyl-3-nitrobenzamide

Overview

Description

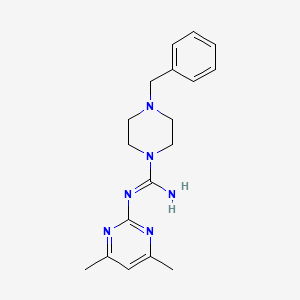

N-cycloheptyl-4-methyl-3-nitrobenzamide is a compound of interest due to its structural features, including a nitrobenzamide group which is often associated with various biological activities. The presence of a cycloheptyl and methyl group may influence its physical and chemical properties, as well as its reactivity and potential applications in chemical synthesis and possibly in pharmaceuticals, avoiding discussion on drug use and dosage.

Synthesis Analysis

The synthesis of related nitrobenzamide compounds typically involves acylation reactions to introduce the amide functionality and nitration reactions to add the nitro group to the benzene ring. For example, cyclometalated complexes of N-methoxy-4-nitrobenzamide were synthesized through C–H bond activation, indicating that similar methods could potentially be applied to synthesize the compound of interest (Zhou et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of nitrobenzamide derivatives reveals critical insights into their crystal packing and hydrogen bonding interactions. For instance, compounds like N-cyclohexyl-2-nitrobenzamide exhibit specific crystalline structures stabilized by N–H⋯O hydrogen bonds, suggesting that N-cycloheptyl-4-methyl-3-nitrobenzamide could show similar characteristics (Saeed et al., 2010).

Scientific Research Applications

Anticonvulsant and Enzyme Inhibitory Properties

N-cycloheptyl-4-methyl-3-nitrobenzamide has been studied for its potential anticonvulsant activity and enzyme inhibitory properties. Research on similar nitrobenzamide derivatives found that they could inhibit in vitro respiratory activity and monoamine oxidase activity in rat brain homogenates. However, a clear correlation between the central nervous system depressant and enzyme inhibitory properties of these compounds has not been established (Pandey et al., 1981).

Synthesis and Crystal Structure Analysis

The synthesis and characterization of N-cycloheptyl-4-methyl-3-nitrobenzamide and related compounds have been explored. Studies have looked into their crystal structure using X-ray diffraction analysis, providing insights into their molecular arrangement and stability. This includes the analysis of hydrogen bonding patterns which stabilize the crystal packing (Saeed et al., 2010).

Antimycobacterial Activity

Research on nitrobenzamide derivatives has indicated potential antimycobacterial activity. Some studies have found that these compounds display significant in vitro activity against tuberculosis, suggesting their potential in developing new antitubercular agents (Wang et al., 2019).

CNS-Depressant and Hypotensive Activity

Some derivatives of N-cycloheptyl nitrobenzamide have been synthesized and evaluated for their ability to depress motor activity in mice and exhibit hypotensive activity in rats. Certain compounds with specific structural characteristics showed notable central nervous system depressant activity (Roll, 1970).

Anticonvulsant and Neurotoxicity Evaluation

Another area of research has been the evaluation of 4-nitro-N-phenylbenzamides, closely related to N-cycloheptyl-4-methyl-3-nitrobenzamide, for their anticonvulsant properties and neurotoxicity. Studies have found certain derivatives to be effective in preventing seizures in animal models, indicating their potential in anticonvulsant drug development (Bailleux et al., 1995)

Safety and Hazards

Sigma-Aldrich provides “N-cycloheptyl-4-methyl-3-nitrobenzamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety data sheets of similar compounds, you may refer to resources like Fisher Scientific .

properties

IUPAC Name |

N-cycloheptyl-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-11-8-9-12(10-14(11)17(19)20)15(18)16-13-6-4-2-3-5-7-13/h8-10,13H,2-7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUUFWAYFKKGLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-4-methyl-3-nitrobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)

![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)

![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)

![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)